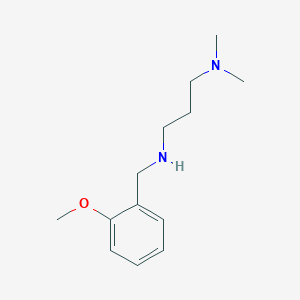

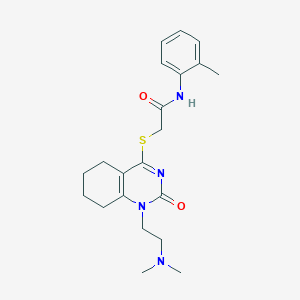

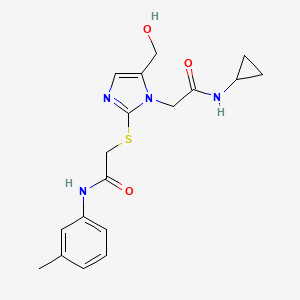

![molecular formula C25H18FNO4 B2487405 8-苯甲酰-6-[(4-氟苯基)甲基]-2H,3H,6H,9H-[1,4]二噁烷并[2,3-g]喹啉-9-酮 CAS No. 866341-26-6](/img/structure/B2487405.png)

8-苯甲酰-6-[(4-氟苯基)甲基]-2H,3H,6H,9H-[1,4]二噁烷并[2,3-g]喹啉-9-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the cyclization of intermediate compounds, such as methyl 2-benzoylamino-2-oxobutanoate, leading to the formation of oxazolo[4,5-c]quinoline derivatives and various other heterocyclic compounds through reactions with aromatic amines in polyphosphoric acid (B. Stanovnik et al., 2003). This method demonstrates the complexity and versatility of synthesizing quinoline and its derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which contribute to their diverse chemical reactivity and potential as chemosensors. Studies on similar compounds, such as 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives, have shown their ability to act as specific fluorophores for metal ion detection, suggesting intricate molecular interactions based on their structural configuration (Katarzyna Guzow et al., 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization and substitution, to produce a range of heterocyclic compounds. The reactivity of these compounds is influenced by their molecular structure, which can lead to the formation of novel quinolinone derivatives under specific conditions, such as the treatment with sodium dichloroisocyanurate (B. Staskun et al., 1993).

Physical Properties Analysis

The physical properties of quinoline derivatives, including their crystalline structure and solubility, are crucial for understanding their behavior in different environments and applications. The synthesis and characterization of specific fluorophores like 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives reveal insights into their photophysical properties, offering a basis for their use in detection and sensing applications (Katarzyna Guzow et al., 2004).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are marked by their reactivity towards various chemical agents, leading to diverse outcomes based on the reactants and conditions employed. For instance, the treatment of 2-phenylquinolin-4(1H)-one with sodium dichloroisocyanurate results in the production of benzoyl-2,1-benzisoxazoles and novel quinolinone derivatives, demonstrating the compounds' versatile chemical behavior (B. Staskun et al., 1993).

科学研究应用

荧光传感和化学传感器

该化合物已被牵涉到研究中,重点关注比色和荧光传感,特别是在开发用于pH传感的席夫碱分子方面。这些研究探索了席夫碱化合物的性质,这些化合物可以作为比率荧光化学传感器用于pH,展示了在不同介质中检测pH变化的潜力,包括环境和生物样本(Halder, Hazra, & Roy, 2018)。

抗分枝杆菌药剂

针对新型含氟喹啉衍生物的研究旨在合成对曲霉菌具有高至中等活性的化合物,突显它们作为潜在抗分枝杆菌药剂的应用。这些研究强调了合成新化合物的效率,这些化合物可能导致开发用于治疗由耐药菌株引起的感染的新药(Makki, Bakhotmah, & Abdel-Rahman, 2012)。

分子对接和抗氧化研究

对与8-氨基喹啉附属物相连的酰硫脲衍生物的研究提供了有关它们的化学传感能力、分子对接潜力和抗氧化性质的见解。这些化合物表现出显著的抗氧化活性,并已被研究其体外抗炎、抗疟疾和抗结核活性,表明它们在药物化学和药物开发中的多方面应用(Kalaiyarasi et al., 2019)。

催化应用和酮还原

针对制备用于酮还原的脚环功能化氨甲基苯并[h]喹啉钌催化剂的研究探讨了合成具有潜在应用于有机合成和工业过程中的新型催化剂。这些研究为选择性还原反应的高效催化剂的开发提供了途径,展示了喹啉衍生物在催化中的多功能性(Facchetti et al., 2016)。

杂环合成

杂环合成,例如与环状草酸酯化合物的反应,提供了另一种研究途径,强调了该化合物在生成新型杂环结构中的作用。这一研究领域对于发现具有潜在应用于各个领域的新化学实体至关重要,包括制药和材料科学(Kollenz, Ziegler, Ott, & Kriwetz, 1977)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

8-benzoyl-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FNO4/c26-18-8-6-16(7-9-18)14-27-15-20(24(28)17-4-2-1-3-5-17)25(29)19-12-22-23(13-21(19)27)31-11-10-30-22/h1-9,12-13,15H,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNUZBYIILEXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

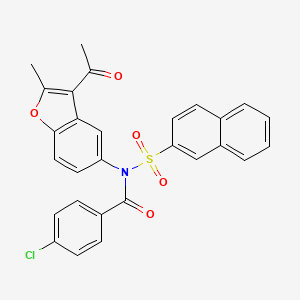

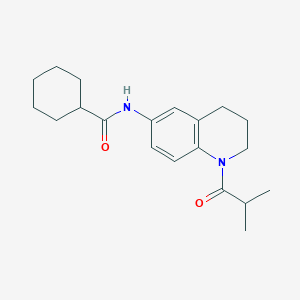

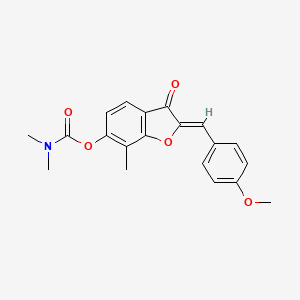

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)

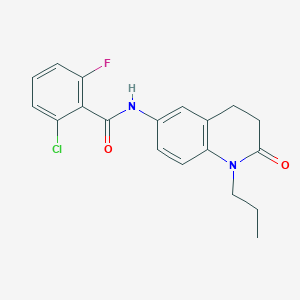

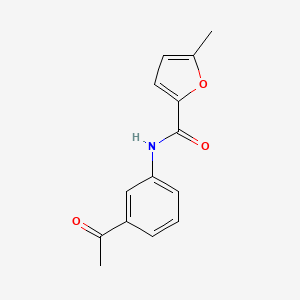

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)

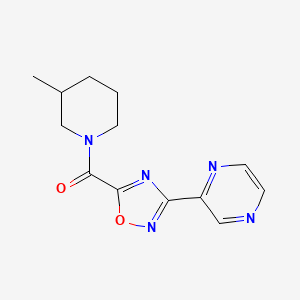

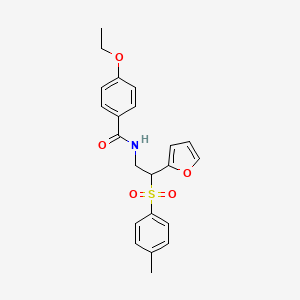

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)